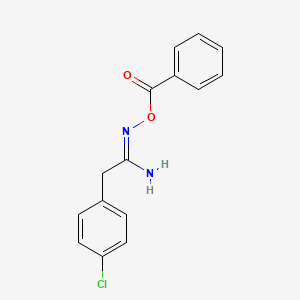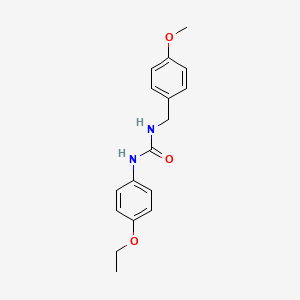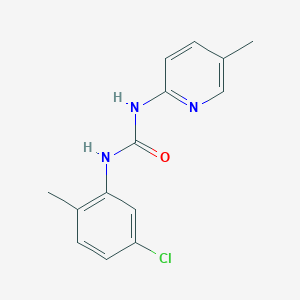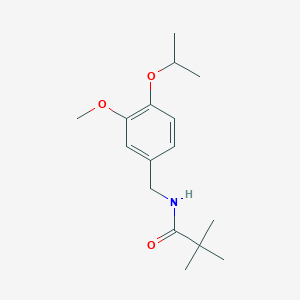![molecular formula C21H22ClNO4 B5267190 methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-Lys(Aloc)-OH or ML-9 and is a potent inhibitor of myosin light chain kinase (MLCK).
Mécanisme D'action
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate inhibits the activity of MLCK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of myosin light chains, which are essential for the contraction of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include:
1. Inhibition of smooth muscle cell contraction: ML-9 inhibits the activity of MLCK, which is involved in the regulation of smooth muscle cell contraction.
2. Induction of apoptosis: ML-9 has been shown to induce apoptosis in cancer cells.
3. Inhibition of actin cytoskeleton dynamics: ML-9 inhibits the activity of MLCK, which is involved in the regulation of actin cytoskeleton dynamics in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate in lab experiments include:
1. High potency: ML-9 is a potent inhibitor of MLCK, which makes it useful in studying the role of MLCK in various biological processes.
2. Wide range of applications: ML-9 has been shown to have potential applications in various fields of science, including cancer research, cardiovascular research, and neuroscience research.
The limitations of using this compound in lab experiments include:
1. Limited solubility: ML-9 has limited solubility in water, which makes it difficult to use in some experiments.
2. Lack of specificity: ML-9 inhibits the activity of MLCK, which may have unintended effects on other biological processes.
Orientations Futures
There are several future directions for research on methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate, including:
1. Development of more specific MLCK inhibitors: ML-9 inhibits the activity of MLCK, which may have unintended effects on other biological processes. Developing more specific MLCK inhibitors could help to overcome this limitation.
2. Study of ML-9 in combination with other drugs: ML-9 has been shown to have potential applications in cancer research. Studying the effects of ML-9 in combination with other anti-cancer drugs could help to improve its efficacy.
3. Development of more soluble forms of ML-9: ML-9 has limited solubility in water, which makes it difficult to use in some experiments. Developing more soluble forms of ML-9 could help to overcome this limitation.
Conclusion
This compound is a potent inhibitor of MLCK with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate involves the reaction of 4-chlorobenzaldehyde with butyl acrylate in the presence of a base to form 4-chlorocinnamic acid. This acid is then reacted with a protected lysine derivative to form the final product, Boc-Lys(Aloc)-OH or ML-9.
Applications De Recherche Scientifique
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been extensively studied for its potential applications in various fields of science. Some of the notable research applications of this compound include:
1. Cancer Research: Studies have shown that ML-9 has potent anti-tumor activity and can induce apoptosis in cancer cells. It has been suggested that ML-9 could be used as a potential anti-cancer drug.
2. Cardiovascular Research: ML-9 has been shown to inhibit the contraction of smooth muscle cells, which could be useful in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
3. Neuroscience Research: ML-9 has been shown to inhibit the activity of MLCK, which is involved in the regulation of actin cytoskeleton dynamics in neurons. This could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-3-4-13-27-18-11-7-16(8-12-18)20(24)23-19(21(25)26-2)14-15-5-9-17(22)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNFDDILSUGAZ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5267108.png)
![2-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5267110.png)

![1-(3-fluorobenzyl)-4-[(5-propyl-2-furyl)methyl]piperazine](/img/structure/B5267125.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5267147.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)
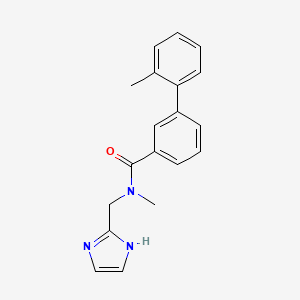
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
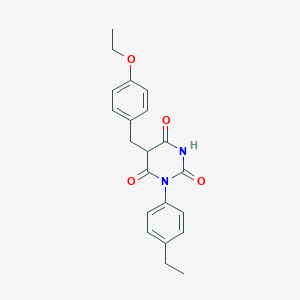
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
